1-Azido-6-iodohexane
Overview
Description
1-Azido-6-iodohexane is an organic compound with the molecular formula C6H12IN3. It features both azide (-N3) and iodide (-I) functional groups, making it a versatile reagent in organic synthesis. This compound is typically a colorless crystalline solid at room temperature and is known for its stability under standard conditions. it can be explosive when heated or mishandled, necessitating careful handling .
Preparation Methods
The synthesis of 1-azido-6-iodohexane generally involves starting from suitable precursor materials and undergoing a series of chemical reactions. One common method involves the nucleophilic substitution reaction where a halogenated hexane derivative reacts with sodium azide (NaN3) to introduce the azide group. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution process .
Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
1-Azido-6-iodohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles, a reaction commonly catalyzed by copper(I) salts.
Common reagents used in these reactions include copper(I) iodide (CuI) for cycloaddition and sodium borohydride (NaBH4) for reduction. The major products formed from these reactions are often heterocyclic compounds, which are valuable in various fields of chemistry .
Scientific Research Applications
1-Azido-6-iodohexane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of heterocycles and polymers.
Biology: The compound’s ability to form triazoles through click chemistry makes it useful in bioconjugation and labeling of biomolecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-azido-6-iodohexane primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly regioselective and efficient, making it a cornerstone of click chemistry .
In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations. The iodide group can also undergo substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Azido-6-iodohexane can be compared with other azidoalkanes and iodoalkanes:
1-Azidohexane: Lacks the iodide group, making it less versatile in substitution reactions.
6-Iodohexane: Lacks the azide group, limiting its use in click chemistry.
1-Azido-5-iodopentane: Similar structure but with a shorter carbon chain, which can affect its reactivity and physical properties.
The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
1-azido-6-iodohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZDTXWDWBLBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610769 | |
Record name | 1-Azido-6-iodohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119137-15-4 | |
Record name | 1-Azido-6-iodohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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